molecular formula C16H14O3 B12838068 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde

4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B12838068
M. Wt: 254.28 g/mol
InChI Key: YBXLSKMLQRYIRB-UHFFFAOYSA-N
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Description

4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-carbaldehyde is an organic compound with the molecular formula C16H14O3. It is characterized by the presence of a dioxolane ring attached to a biphenyl structure, with an aldehyde functional group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-formylbiphenyl with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products:

Scientific Research Applications

4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The dioxolane ring can also participate in reactions, particularly in the presence of acidic or basic conditions .

Comparison with Similar Compounds

  • 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde
  • 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide
  • 4-(Hydroxymethyl)-1,3-dioxolan-2-one

Comparison: 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-carbaldehyde is unique due to the specific positioning of the dioxolane ring and the aldehyde group on the biphenyl structure.

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

2-[4-(1,3-dioxolan-2-yl)phenyl]benzaldehyde

InChI

InChI=1S/C16H14O3/c17-11-14-3-1-2-4-15(14)12-5-7-13(8-6-12)16-18-9-10-19-16/h1-8,11,16H,9-10H2

InChI Key

YBXLSKMLQRYIRB-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3=CC=CC=C3C=O

Origin of Product

United States

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